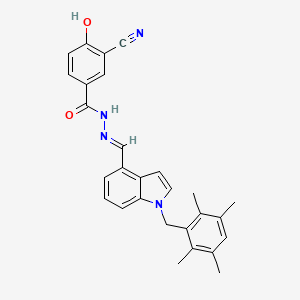
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is a labeled compound used in various scientific research applications. It is a derivative of 2-oxobutanoate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in metabolic studies and other biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate typically involves the isotopic exchange of hydrogen and carbon atoms in the parent compound, 2-oxobutanoate. The process includes:
Deuterium Exchange:
Carbon-13 Labeling: The incorporation of carbon-13 isotopes is done using carbon-13 labeled precursors in the synthesis pathway.
Industrial Production Methods
Industrial production of this compound involves large-scale isotopic exchange reactions, ensuring high purity and yield. The process is optimized to minimize the loss of isotopic labels and to ensure the stability of the final product.
化学反応の分析
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylates and carbon dioxide.
Reduction: Alcohols and alkanes.
Substitution: Various substituted butanoates depending on the nucleophile used.
科学的研究の応用
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is widely used in scientific research, including:
Metabolic Studies: The isotopic labels allow for tracing metabolic pathways and understanding the fate of metabolites in biological systems.
Biochemical Research: It is used to study enzyme kinetics and mechanisms, particularly those involving dehydrogenases and carboxylases.
Medical Research: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industrial Applications: It is used in the synthesis of labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate involves its participation in metabolic pathways where it acts as a substrate for specific enzymes. The isotopic labels allow for the tracking of the compound through various biochemical reactions, providing insights into enzyme activity and metabolic flux.
類似化合物との比較
Similar Compounds
Sodium 2-oxo(1,2,3,4-13C4)butanoate: Similar compound without deuterium labeling.
Sodium 3,3-dideuterio-2-oxobutanoate: Similar compound without carbon-13 labeling.
Sodium 2-oxobutanoate: The parent compound without any isotopic labeling.
Uniqueness
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate is unique due to its dual isotopic labeling, which provides a more detailed and comprehensive understanding of metabolic processes compared to compounds with single isotopic labels. This dual labeling allows for simultaneous tracking of carbon and hydrogen atoms, offering more precise data in metabolic studies.
特性
分子式 |
C4H5NaO3 |
|---|---|
分子量 |
130.054 g/mol |
IUPAC名 |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1D2,3+1,4+1; |
InChIキー |
SUAMAHKUSIHRMR-KQJMWJMRSA-M |
異性体SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
正規SMILES |
CCC(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


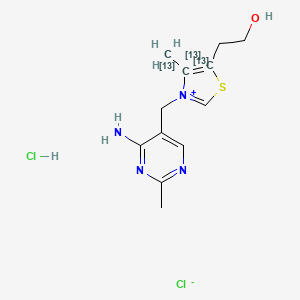




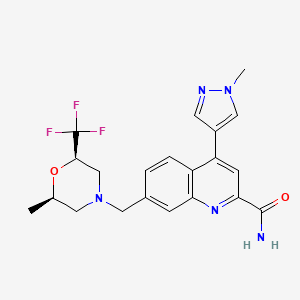


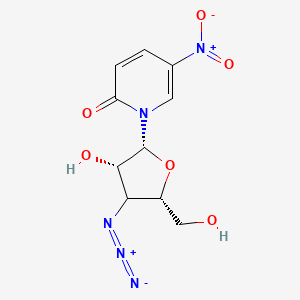

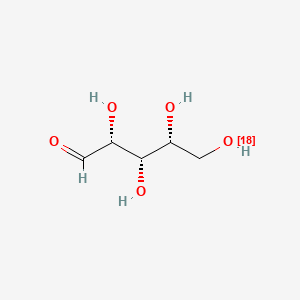
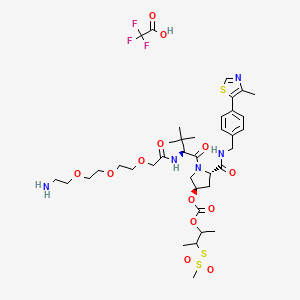
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
